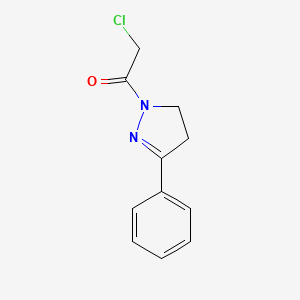

1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the pyrazole ring and a phenyl group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 3-phenyl-4,5-dihydro-1H-pyrazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improved safety due to the handling of reactive intermediates in a controlled environment. The use of automated systems ensures consistent product quality and higher yields .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction of the chloroacetyl group can yield the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.

Major Products:

Nucleophilic Substitution: Amides, esters, and thioesters.

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Aplicaciones Científicas De Investigación

1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole is an organic compound with a pyrazole ring structure that includes a chloroacetyl group and a phenyl substituent. It has a molecular formula of C11H11ClN2O and a molecular weight of approximately 222.67 g/mol. The compound appears as a crystalline solid with a density around 1.3 g/cm³ and a boiling point of approximately 335.1 °C at standard atmospheric pressure.

Applications

this compound is a versatile intermediate in organic synthesis and has several applications in pharmaceutical research due to its biological activities. Research indicates that compounds containing the pyrazole scaffold exhibit a range of biological activities .

Pharmaceutical Research

Due to its biological properties, this compound has applications in pharmaceutical research. Pyrazoles have demonstrated a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .

- Binding affinity and efficacy Interaction studies involving this compound focus on its binding affinity and efficacy against specific biological targets. These studies often employ techniques to understand its mechanism of action and optimize its pharmacological profile.

Synthesis

The synthesis of this compound typically involves several key steps that allow for the targeted synthesis of this compound while facilitating modifications for enhanced biological activity. These methods allow for the targeted synthesis of this compound while facilitating modifications for enhanced biological activity.

Mecanismo De Acción

The mechanism of action of 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can alter the function of the target protein, resulting in various biological effects .

Comparación Con Compuestos Similares

- 1-(Bromoacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole

- 1-(Fluoroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole

- 1-(Iodoacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Comparison: 1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to its bromo, fluoro, and iodo counterparts. The chloroacetyl group is more reactive towards nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the chloroacetyl derivative exhibits different biological activities compared to its halogenated analogs .

Actividad Biológica

Overview

1-(Chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. It features a chloroacetyl group attached to the nitrogen atom of the pyrazole ring and a phenyl group at the third position. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and antimicrobial applications.

The compound undergoes various chemical reactions including:

- Nucleophilic Substitution : The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

- Oxidation : It can be oxidized to form ketones or carboxylic acids under specific conditions.

- Reduction : Reduction of the chloroacetyl group yields alcohol or amine derivatives.

The mechanism of action involves the interaction of the chloroacetyl group with nucleophilic sites on proteins or enzymes. This covalent modification can inhibit the activity of target proteins, leading to various biological effects such as anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated several synthesized derivatives for their antibacterial activity against strains such as Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli. The results indicated that certain derivatives displayed substantial inhibition zones:

| Compound Code | Zone of Inhibition (mm) | Target Organism |

|---|---|---|

| 1A | 16 | Staphylococcus aureus |

| 2A | 11 | Staphylococcus epidermidis |

| 3A | 12 | E. coli |

| All compounds | 11-13 | Pseudomonas aeruginosa |

Among these, derivatives 1A, 4A, and 5A showed strong antibacterial activity against Staphylococcus aureus, while others exhibited mild to moderate effects .

Anticancer Activity

The compound also shows potential anticancer properties. In vitro studies have indicated that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a derivative exhibited IC50 values ranging from 0.24 to 1.72μM against human myeloid leukemia cell lines. The mechanism involved triggering apoptotic pathways characterized by morphological changes and internucleosomal DNA fragmentation .

Case Studies

Several studies highlight the biological activity of related pyrazole compounds:

- Antimicrobial Study : A series of new pyrazole derivatives were synthesized and evaluated for their antimicrobial activities against multiple bacterial strains. The study found that compounds with chloroacetyl substitutions were particularly effective against Gram-positive bacteria like Staphylococcus aureus.

- Anticancer Research : Another study focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines, demonstrating significant inhibition through apoptosis induction and caspase activation .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are important targets in cancer therapy. Some derivatives showed subnanomolar inhibition against CA isoforms IX and XII, indicating their potential as anticancer agents .

Propiedades

IUPAC Name |

2-chloro-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-8-11(15)14-7-6-10(13-14)9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCJUMGCXOOIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.